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Compound of Interest

Compound Name: 1-Methylindan-2-one

Cat. No.: B2783655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-
Methylindan-2-one (CAS No: 35587-60-1), a bicyclic ketone with a chiral center at the C1

position.[1] Due to its structural characteristics, this compound and its derivatives are of interest

in organic synthesis and medicinal chemistry.[1] This document outlines the expected

spectroscopic data based on its structure and provides detailed experimental protocols for its

analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties
1-Methylindan-2-one possesses a molecular formula of C₁₀H₁₀O and a molecular weight of

approximately 146.19 g/mol .[1] The key structural features include a benzene ring fused to a

cyclopentanone ring, with a methyl group at the α-position to the carbonyl group.[1] This methyl

group introduces a stereocenter at the C1 position, leading to the existence of (R) and (S)-

enantiomers.[1]

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 1-
Methylindan-2-one. It is important to note that actual experimental values may vary.
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Table 1: Predicted ¹H NMR Data for 1-Methylindan-2-one
(Solvent: CDCl₃)

Protons
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

Aromatic Protons 7.2 - 7.8 Complex Multiplet

Methine Proton (C1-H) 3.5 - 4.0 Quartet

Methylene Protons (C3-H₂) 2.8 - 3.3 Multiplet

Methyl Protons (C1-CH₃) 1.2 - 1.5 Doublet

Table 2: Predicted ¹³C NMR Data for 1-Methylindan-2-one
(Solvent: CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)

Carbonyl (C2) > 200

Aromatic (quaternary) 130 - 150

Aromatic (CH) 120 - 130

Methine (C1) 45 - 55

Methylene (C3) 30 - 40

Methyl (C1-CH₃) 15 - 25

Table 3: Expected FT-IR Absorption Bands for 1-
Methylindan-2-one
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C=O (Ketone) 1715 - 1740 Strong

C-H (Aromatic) 3000 - 3100 Medium to Weak

C-H (Aliphatic) 2850 - 3000 Medium

C=C (Aromatic) 1450 - 1600 Medium to Weak

Table 4: Expected Major Fragments in Mass
Spectrometry (Electron Ionization)

m/z Proposed Fragment

146 [M]⁺ (Molecular Ion)

131 [M - CH₃]⁺

118 [M - CO]⁺

103 [M - CO - CH₃]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of 1-Methylindan-2-one and confirm

its molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 1-Methylindan-2-one.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 1-Methylindan-2-one.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation (using ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the 1-Methylindan-2-one sample (liquid or solid) directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the ATR clamp to ensure good contact between the sample and the

crystal.

Data Acquisition:

Spectral Range: 4000 - 650 cm⁻¹.[2]

Resolution: 4 cm⁻¹.[2]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[2]

[3]

Data Processing:
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The instrument software automatically ratios the sample spectrum to the background

spectrum to generate the final infrared spectrum in terms of transmittance or absorbance.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Methylindan-2-
one.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph

(GC-MS) for sample introduction and separation, using an Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 1-Methylindan-2-one in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate). The concentration should be approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 200-250 °C.

GC Column: A non-polar capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Carrier Gas: Helium.

Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high

temperature (e.g., 250 °C) to ensure elution of the compound.

Data Processing:
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Identify the peak corresponding to 1-Methylindan-2-one in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their

structures. The fragmentation of cyclic ketones is often governed by characteristic pathways

such as α-cleavage.[1]

Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 1-Methylindan-2-one.
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Caption: Workflow for the Spectroscopic Characterization of 1-Methylindan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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